![molecular formula C25H19N3OS B2537062 2-(benzylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034315-49-4](/img/structure/B2537062.png)
2-(benzylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-thiopyrimidine with benzyl halides in the presence of a base . The reaction conditions often include solvents like ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Analyse Des Réactions Chimiques
Nucleophilic Substitution at Sulfur Center
The benzylthio (-S-benzyl) group undergoes nucleophilic displacement under alkaline or transition-metal-catalyzed conditions:
Example from literature:
"6-Amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one reacts with allyl bromide in DMF/K₂CO₃ to yield 6-(allyloxy)-2-(benzylthio)-pyrimidin-4-amine via nucleophilic substitution at sulfur" .
Oxidation Reactions
The benzylthio group is susceptible to oxidation, forming sulfoxide or sulfone derivatives:
Oxidizing Agent | Conditions | Product | Biological Relevance |
---|---|---|---|
mCPBA | CH₂Cl₂, 0°C to RT | Sulfoxide intermediate | Enhanced metabolic stability |
H₂O₂/AcOH | Reflux, 6–8 h | Sulfone derivative | Improved target binding affinity |
Experimental data indicates that sulfone derivatives exhibit stronger π-π stacking interactions with aromatic residues in enzyme active sites compared to thioethers.
Cycloaddition and Ring Functionalization
The pyrrolopyrimidine core participates in [4+2] cycloaddition reactions, enabling structural diversification:
A study demonstrated that cycloaddition with dimethyl acetylenedicarboxylate (DMAD) under mild conditions yields dihydrodipyrrolo-pyrazine derivatives, which show antiproliferative activity against Panc-1 cancer cells (IC₅₀ = 12.54 μM) .
Catalytic Hydrogenation
While direct hydrogenation data for this compound is limited, structurally related pyrrolopyrimidines undergo asymmetric hydrogenation:
Catalyst System | Substrate Scope | Enantiomeric Excess (ee) | Utility |
---|---|---|---|
Rhodium-BINAP complexes | N-Benzylpyridinium salts | Up to 92% ee | Chiral piperidine synthesis |
This suggests potential for enantioselective modification of reduced analogs of the parent compound .
Acid/Base-Mediated Rearrangements
The lactam moiety (4(5H)-one) participates in ring-opening/ring-closing equilibria:
Key Research Findings:
-
Synthetic Versatility : The compound’s sulfur atom and electron-deficient core enable >15 documented transformations, with substitution and cycloaddition being most exploited .
-
Biological Correlations : Sulfone derivatives exhibit 3–5× improved IC₅₀ values in kinase assays compared to thioethers.
-
Catalytic Challenges : Asymmetric modifications require tailored ligands (e.g., BINAP) to overcome planar chirality issues .
This reactivity profile positions the compound as a privileged scaffold in anticancer and antimicrobial drug discovery pipelines.
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[3,2-d]pyrimidine compounds exhibit significant anticancer properties. Research has shown that 2-(benzylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study :
A study conducted by Zhang et al. demonstrated that this compound inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through the mitochondrial pathway. The IC50 value was determined to be 12 µM, indicating potent activity against this cell line.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 12 | Induces apoptosis via mitochondria |
A549 | 15 | Cell cycle arrest at G1 phase |
Inhibition of Toll-like Receptors (TLRs)
Another significant application is in the modulation of immune responses through the inhibition of Toll-like receptors (TLRs). Compounds similar to this compound have been studied for their ability to reduce inflammation in autoimmune diseases.
Case Study :
Research published in a patent application highlighted the effectiveness of this compound in reducing anti-dsDNA IgG levels in models of systemic lupus erythematosus. The treatment resulted in a marked decrease in inflammatory markers after six weeks.
Disease | Effectiveness | Duration of Treatment |
---|---|---|
Systemic Lupus Erythematosus | Significant reduction in anti-dsDNA IgG levels | 6 weeks |
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions starting from pyrimidine derivatives. Various substitutions on the benzyl and phenyl groups can lead to derivatives with enhanced biological activity.
Synthetic Route Overview
- Starting Material : Pyrimidine derivative.
- Reagents : Benzyl chloride and thiourea.
- Reaction Conditions : Typically conducted under reflux conditions in organic solvents.
- Purification : Column chromatography using ethyl acetate as an eluent.
Mécanisme D'action
The mechanism of action of 2-(benzylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic activities.
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives: Exhibited potent antitumor activity.
Uniqueness
2-(Benzylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one stands out due to its unique structural features and the presence of both benzylthio and diphenyl groups, which contribute to its diverse chemical reactivity and potential biological activities.
Activité Biologique
2-(Benzylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, structure, and biological effects, particularly focusing on its anticancer properties and other pharmacological activities.
Chemical Structure and Properties
The molecular formula of this compound is C25H19N3OS with a molecular weight of 409.5 g/mol. The structure features a pyrrolopyrimidine core with a benzylthio substituent and two phenyl groups, which are crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds within the pyrrolopyrimidine class exhibit significant anticancer properties. For instance, the compound has been tested against various cancer cell lines:
These findings suggest that the compound effectively inhibits cell proliferation in multiple cancer types.
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Research indicates that it may modulate key signaling pathways associated with cell survival and proliferation, including the inhibition of anti-apoptotic proteins such as Bcl-2 .
Other Pharmacological Activities
In addition to its anticancer properties, this compound has shown promise in other areas:
- Anticonvulsant Activity : Similar derivatives have demonstrated anticonvulsant effects in animal models, suggesting potential for neurological applications .
- Antibacterial Activity : Some studies have reported moderate antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, indicating a broader spectrum of biological activity .
Case Study 1: Anticancer Efficacy in MCF-7 Cells
In vitro studies on MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates at higher concentrations (above 10 µM), correlating with increased expression of pro-apoptotic markers.
Case Study 2: Synergistic Effects with Chemotherapy
A combination study involving this compound and doxorubicin revealed synergistic effects in HeLa cells. The combination treatment significantly reduced IC50 values compared to either agent alone, suggesting enhanced therapeutic potential when used alongside conventional chemotherapeutics .
Propriétés
IUPAC Name |
2-benzylsulfanyl-3,7-diphenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3OS/c29-24-23-22(21(16-26-23)19-12-6-2-7-13-19)27-25(28(24)20-14-8-3-9-15-20)30-17-18-10-4-1-5-11-18/h1-16,26H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHODTSGWCAPMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC=C3C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.